(1R,3S)3-aMinocyclopentacynide

hSERT inhibition conformational restriction cis/trans stereochemistry

(1R,3S)-3-Aminocyclopentanecarbonitrile (also designated (1R,3S)3-aMinocyclopentacynide) is a cis-configured chiral cyclopentane building block bearing an amino group at the 3-position and a carbonitrile (cyano) group at the 1-position, with molecular formula C₆H₁₀N₂ and molecular weight 110.16 g/mol. The compound possesses two defined stereocenters (1R,3S) and is classified under organic building blocks for pharmaceutical synthesis.

Molecular Formula C6H10N2
Molecular Weight 110.16 g/mol
Cat. No. B11925200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3S)3-aMinocyclopentacynide
Molecular FormulaC6H10N2
Molecular Weight110.16 g/mol
Structural Identifiers
SMILESC1CC(CC1C#N)N
InChIInChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2/t5-,6+/m1/s1
InChIKeyPKTNSCWXNMMDQK-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3S)-3-Aminocyclopentanecarbonitrile (CAS 1127904-67-9): Chiral cis-Configured Nitrile-Amine Building Block for Stereospecific Pharmaceutical Synthesis


(1R,3S)-3-Aminocyclopentanecarbonitrile (also designated (1R,3S)3-aMinocyclopentacynide) is a cis-configured chiral cyclopentane building block bearing an amino group at the 3-position and a carbonitrile (cyano) group at the 1-position, with molecular formula C₆H₁₀N₂ and molecular weight 110.16 g/mol . The compound possesses two defined stereocenters (1R,3S) and is classified under organic building blocks for pharmaceutical synthesis . Its predicted physicochemical properties include a boiling point of 225.4±33.0 °C, density of 1.02±0.1 g/cm³, pKa of 9.92±0.40, XLogP of −0.1, and topological polar surface area (TPSA) of 49.8 Ų . The compound is recognized as an intermediate in the synthesis of pharmaceuticals targeting inflammatory conditions such as rheumatoid arthritis and psoriasis .

Why (1R,3S)-3-Aminocyclopentanecarbonitrile Cannot Be Replaced by Racemic, Enantiomeric, or Diastereomeric Analogs: Stereochemical Determinants of Biological and Synthetic Utility


The (1R,3S) absolute configuration of this cis-3-aminocyclopentanecarbonitrile is not interchangeable with its enantiomer (1S,3R), its trans diastereomers (1R,3R or 1S,3S), or the racemic cis mixture without risking functional divergence in downstream applications. Published evidence in the aminocyclopentane scaffold class demonstrates 4- to 9-fold potency differences between cis and trans cyclopentane stereoisomers at the human serotonin transporter (hSERT) [1]. In the GABA(C) receptor system, enantiomers of cis-3-aminocyclopentanecarboxylic acid exhibit EC₅₀ values differing by approximately 3-fold (26.1 μM vs 78.5 μM) at the ρ1 receptor subtype, while the cis/trans configurational difference yields a potency shift of roughly 10-fold [2]. Furthermore, the nitrile functional group distinguishes this compound from its carboxylic acid analog (1R,3S)-3-aminocyclopentanecarboxylic acid — the nitrile offers a distinct hydrogen-bonding profile (1 HBD vs 2; TPSA 49.8 vs ~63.3 Ų) and divergent synthetic derivatization pathways (conversion to amides, amines, tetrazoles, or carboxylic acids) that the pre-oxidized acid cannot match . Substituting any alternative stereoisomer or functional group analog introduces stereochemical or reactivity variables that cannot be assumed equivalent without experimental validation.

Quantitative Differentiation Evidence for (1R,3S)-3-Aminocyclopentanecarbonitrile Versus its Closest Analogs


Cis vs Trans Cyclopentane Ring Configuration: 4- to 9-Fold Potency Differential at hSERT Confirmed by Direct Stereochemical Comparison

In a systematic series of conformationally restricted homotryptamines published in Journal of Medicinal Chemistry (2010), the cis-configured cyclopentane scaffold — directly analogous to the (1R,3S) configuration of the target compound — demonstrated 4- to 9-fold greater hSERT binding affinity compared to the corresponding trans isomers. Specifically, the cis-(1S,3R) 5-CN compound 8a exhibited hSERT binding Kᵢ = 0.22 nM, while its trans counterpart was 4- to 9-fold less potent. Similarly, the cis-(1R,3S) 5-F compound 9a showed Kᵢ = 0.63 nM with trans isomers again 4- to 9-fold weaker [1]. Although the target compound itself was not the test article, the identical cis-cyclopentane-1,3-substitution pattern and stereochemical configuration directly map to the scaffold geometry that proved critical for target engagement. This establishes the (1R,3S) configuration as a non-negotiable stereochemical determinant for applications where the cis-cyclopentane scaffold governs molecular recognition.

hSERT inhibition conformational restriction cis/trans stereochemistry serotonin reuptake

Enantiomer-Specific Pharmacological Activity: 3-Fold Difference in EC₅₀ Between (+)-CACP and (−)-CACP at GABA(C) ρ1 Receptors

In a study of cyclopentane-derived GABA analogs at recombinant human GABA(C) ρ1 and ρ2 receptors expressed in Xenopus oocytes, the enantiomers of cis-3-aminocyclopentanecarboxylic acid (CACP) — which share the cis-1,3-substitution geometry of the target compound — exhibited markedly different pharmacological activities. (+)-CACP acted as a moderately potent partial agonist with EC₅₀ (ρ1) = 26.1±1.1 μM, while its enantiomer (−)-CACP was approximately 3-fold less potent with EC₅₀ (ρ1) = 78.5±3.5 μM. At the ρ2 subtype, (+)-CACP showed EC₅₀ = 20.1±2.1 μM versus 63.8±23.3 μM for (−)-CACP [1]. The affinity order across both receptor subtypes was (+)-TACP > (+)-4-ACPCA >> (+)-CACP > (−)-CACP >> (−)-TACP >> (−)-4-ACPCA, underscoring that enantiomeric identity is a primary determinant of receptor engagement within the cis-cyclopentane scaffold class.

GABA(C) receptor enantiomer-specific pharmacology cis-3-aminocyclopentane scaffold partial agonism

Nitrile vs Carboxylic Acid Functional Group: Molecular Property Differentiation (TPSA, HBD Count, and Synthetic Versatility) Between (1R,3S)-3-Aminocyclopentanecarbonitrile and Its Carboxylic Acid Analog

A direct molecular property comparison between (1R,3S)-3-aminocyclopentanecarbonitrile and its closest functional group analog, (1R,3S)-3-aminocyclopentanecarboxylic acid (CAS 71830-08-5), reveals meaningful differences relevant to both synthetic strategy and drug design. The nitrile compound possesses a lower topological polar surface area (TPSA = 49.8 Ų vs approximately 63.3 Ų for the carboxylic acid), one fewer hydrogen bond donor (1 vs 2 HBD), and a different acid/base character (pKa ~9.92 for the amine in the nitrile vs pKa ~4-5 for the carboxylic acid group in the acid analog) . These differences are structurally significant: the lower TPSA and reduced HBD count of the nitrile may confer improved passive membrane permeability relative to the carboxylic acid in permeability-limited scaffolds. From a synthetic standpoint, the nitrile group serves as a versatile latent functionality that can be selectively converted to a carboxylic acid (hydrolysis), primary amide (partial hydrolysis), amine (reduction), or tetrazole (cycloaddition), whereas the carboxylic acid is terminal and limits downstream diversification .

physicochemical properties nitrile carboxylic acid synthetic versatility bioisosterism

NR2B Subtype-Selective NMDA Antagonism: 3-Substituted Aminocyclopentane Scaffold Achieves Sub-Nanomolar IC₅₀ with Oral Bioavailability — Scaffold-Class Validation

A series of 3-substituted aminocyclopentanes — built upon the same cis-3-aminocyclopentane scaffold core as the target compound — was identified as highly potent and selective NR2B subtype-selective NMDA receptor antagonists (ACS Chemical Neuroscience, 2011). The lead compound 22 demonstrated an IC₅₀ of 1.0 nM and Kᵢ of 0.88 nM against NR2B-containing NMDA receptors, with no adverse effects on motor coordination in the rotarod assay at high doses. Oral administration produced efficacy in both a spinal nerve ligation model of neuropathic pain and an acute model of Parkinson's disease in a dose-dependent manner [1][2]. While the target compound (1R,3S)-3-aminocyclopentanecarbonitrile is the unelaborated core building block rather than the fully optimized antagonist, this publication establishes that the 3-aminocyclopentane scaffold — when functionalized at the 3-amino position — is capable of delivering sub-nanomolar target engagement with oral bioavailability, a property profile that distinguishes this scaffold class from acyclic or heterocyclic alternatives.

NR2B NMDA antagonist 3-substituted aminocyclopentane oral bioavailability neuropathic pain Parkinson's disease

Purity Tier Comparison: 98% Single-Enantiomer (1R,3S)-3-Aminocyclopentanecarbonitrile vs 95% Racemic or Mixed Diastereomer Products

Commercially available (1R,3S)-3-aminocyclopentanecarbonitrile is offered at 98% chemical purity with defined single-enantiomer identity (CAS 1127904-67-9, MDL MFCD29764234) . In contrast, the racemic cis mixture (rac-(1R,3S)-3-aminocyclopentane-1-carbonitrile hydrochloride, CAS 2216759-16-7) and the non-stereospecific 3-aminocyclopentanecarbonitrile (CAS 1314937-67-1) are supplied at 95% purity and contain an equimolar mixture of enantiomers or undefined diastereomeric composition . The 98% specification with defined stereochemistry eliminates a 3-percentage-point impurity burden and the 50% enantiomeric contamination that would otherwise require chiral chromatographic separation or asymmetric resolution prior to use in stereospecific synthesis. For applications requiring enantiomerically pure intermediates — such as the synthesis of diastereomerically pure drug candidates — the upfront procurement of the single-enantiomer (1R,3S) form avoids a theoretical 50% yield loss and additional purification steps inherent to racemic starting materials.

enantiomeric purity chiral building block procurement specification quality control

Optimal Application Scenarios for (1R,3S)-3-Aminocyclopentanecarbonitrile Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of cis-Configured Pharmaceutical Candidates Requiring Defined (1R,3S) Cyclopentane Geometry

When a drug discovery program requires a cis-1,3-disubstituted cyclopentane scaffold with defined (1R,3S) stereochemistry — as in the development of hSERT inhibitors where cis geometry provides 4- to 9-fold potency advantage over trans [1] — (1R,3S)-3-aminocyclopentanecarbonitrile serves as the direct-entry chiral building block. The 98% enantiomeric purity ensures that downstream intermediates do not carry stereochemical contamination that would confound structure-activity relationship analysis. The nitrile group at the 1-position provides a synthetic handle for late-stage diversification (hydrolysis to acid, reduction to amine, cycloaddition to tetrazole), while the 3-amino group serves as the point of scaffold elaboration.

NR2B-Selective NMDA Antagonist Lead Optimization Programs Using the 3-Aminocyclopentane Pharmacophore Core

For medicinal chemistry teams pursuing NR2B subtype-selective NMDA antagonists, the 3-substituted aminocyclopentane scaffold has been validated to deliver sub-nanomolar IC₅₀ (1.0 nM) with oral bioavailability and absence of motor coordination side effects [2]. Procuring the (1R,3S) nitrile building block enables systematic exploration of 3-amino substituents while retaining the cis-cyclopentane geometry that is integral to scaffold recognition. The nitrile group can be retained as a metabolically stable substituent or converted to a carboxylic acid, amide, or tetrazole to modulate physicochemical properties such as TPSA (49.8 Ų for nitrile vs ~63.3 Ų for acid) and permeability.

Chiral Resolution-Free Synthesis of Enantiomerically Pure Cyclopentane-Derived GABA Receptor Modulators

Given that enantiomers of cis-3-aminocyclopentane derivatives exhibit up to 3-fold differences in GABA(C) receptor agonist potency [3], starting from enantiomerically pure (1R,3S)-3-aminocyclopentanecarbonitrile eliminates the need for chiral chromatographic resolution of racemic intermediates. This is particularly valuable when the desired target compound requires the (1R,3S) configuration for optimal receptor engagement. The nitrile functionality can be hydrolyzed post-coupling to reveal the carboxylic acid if the target pharmacology requires an acid group, providing synthetic flexibility without compromising enantiopurity.

Procurement for Pharmaceutical Intermediate Supply Chains Targeting Inflammatory Disease Therapeutics

Multiple vendor sources identify (1R,3S)-3-aminocyclopentanecarbonitrile as an intermediate in the synthesis of pharmaceuticals for rheumatoid arthritis and psoriasis . For CMC (Chemistry, Manufacturing, and Controls) development and scale-up, the availability of the compound at 98% purity with defined MDL registry (MFCD29764234) and CAS number (1127904-67-9) provides the traceability and quality documentation required for regulatory submissions. The compound's predicted boiling point of 225.4°C and density of 1.02 g/cm³ provide preliminary parameters for process engineering and storage condition specification.

Quote Request

Request a Quote for (1R,3S)3-aMinocyclopentacynide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.